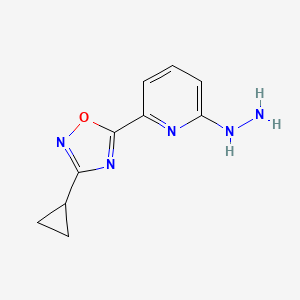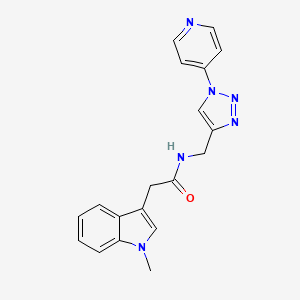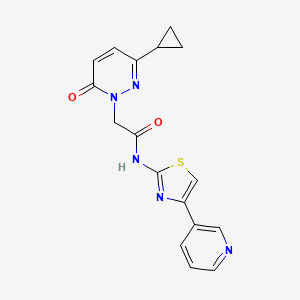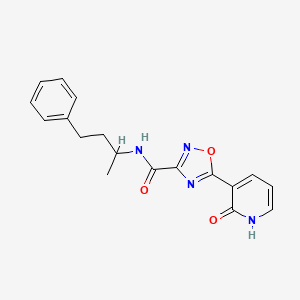![molecular formula C23H19N5O5 B2414084 4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine CAS No. 1251710-46-9](/img/structure/B2414084.png)
4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 4-methylpiperidine group, which is a common motif in medicinal chemistry . It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazoles are known for their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a pyridine ring, and a piperidine ring. These rings are likely to influence the compound’s chemical properties and biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and pyridine rings, as well as the piperidine ring. The carbonyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole, pyridine, and piperidine rings, as well as the carbonyl group, would likely influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
- Molecular Structure and Conformational Analysis:
- The compound is part of a series where the pyrrolidine ring adopts specific conformations, which is crucial in understanding the compound's behavior in chemical reactions and potential interactions with biological targets. The orientation and conformation of the rings within the molecule have been detailed, providing insights into the stereochemistry of related compounds (Ghabbour et al., 2012).
- Ligand Synthesis and Metal Complex Formation:
- The compound's structural components, particularly the thiazole unit, have been utilized in synthesizing novel ligands. These ligands have been employed in forming metal complexes, indicating the potential of the compound in coordination chemistry and its role in creating novel materials with specific properties. The synthesis of these ligands and their metal complexes opens avenues for exploring their use in catalysis, material science, and possibly medicinal chemistry (Menzel et al., 2010).
Chemical Synthesis and Derivatives
The chemical versatility of the compound is showcased in its involvement in the synthesis of various derivatives, highlighting its role as a key intermediate or structural motif in the development of new chemical entities.
- Derivative Synthesis and Structural Analysis:
- The compound is structurally related to pyrrolidine and thiazole derivatives, which have been synthesized and analyzed for their structural characteristics. These studies provide a foundation for understanding the compound's chemical behavior and its potential utility in synthesizing a wide range of derivatives. The structural elucidation of these derivatives contributes to the field of synthetic chemistry and aids in the design of compounds with desired chemical and biological properties (Nural et al., 2018).
Biological Interactions and Potential Applications
While focusing on the scientific research applications of the compound and excluding drug use, dosage, and side effects, there are insights into the compound's potential interactions with biological systems and its implications in biomedical research.
- Influence on Biological Systems:
- Derivatives of the compound have shown significant influence on biological processes, such as learning and memory. This suggests the potential of the compound in neurobiological research and its possible applications in studying the central nervous system and related disorders (Krichevskii et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O5/c29-21(25-17-7-8-18-19(10-17)33-14-32-18)13-28-23(31)27-12-16(6-9-20(27)26-28)22(30)24-11-15-4-2-1-3-5-15/h1-10,12H,11,13-14H2,(H,24,30)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVCWRPFOZQJTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=C(C=CC4=N3)C(=O)NCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)

![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)
![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)


![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2414011.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2414014.png)




![3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2414025.png)